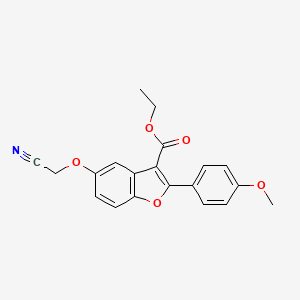![molecular formula C24H20ClN3O4S2 B2662789 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 1020971-40-7](/img/structure/B2662789.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds, containing a benzene ring fused to a thiazole ring . They are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzothiazole ring system, the chlorobenzene moiety, and the morpholine ring would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. The benzothiazole ring, the chlorobenzene moiety, and the morpholine ring could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .Scientific Research Applications
Synthesis and Biological Screening
- Synthesis and Screening for Biological Activities : A notable application involves the synthesis of fluoro substituted benzothiazoles, including compounds related to the one , for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic screenings. These compounds have been synthesized using specific reactions and screened for a range of biological activities, demonstrating their potential in pharmacological applications (Patel et al., 2009).
Enhancement of Solubility and Bioavailability
- Pro-Drug Development : Another research application involves the creation of pro-drugs through N-Mannich base derivatization to enhance aqueous solubility and dissolution rates, indirectly related to improving oral bioavailability of NH-acidic compounds (Bundgaard & Johansen, 1980).
Anticonvulsant Activity
- Anticonvulsant Potential : Compounds synthesized from benzothiazole and sulfonamide derivatives have shown promising anticonvulsant activities in studies, indicating their use in developing treatments for convulsive disorders (Khokra et al., 2019).
Antimicrobial Agents
- Antimicrobial Properties : The development of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives as antimicrobial agents against various bacterial and fungal strains is a significant application. Some synthesized molecules have shown higher potency than reference drugs, highlighting their potential as novel antimicrobial agents (Bikobo et al., 2017).
Anticancer Activity
- Anticancer Evaluation : Compounds related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide have been synthesized and evaluated for anticancer activity against various cancer cell lines. Some derivatives have exhibited moderate to excellent activity, suggesting their potential use in cancer treatment (Ravinaik et al., 2021).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors including its physical and chemical properties, its mechanism of action, and the specific context in which it is used. As with any chemical compound, appropriate safety precautions should be taken when handling it .
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S2/c25-19-10-7-17(15-22(19)34(30,31)28-11-13-32-14-12-28)23(29)26-18-8-5-16(6-9-18)24-27-20-3-1-2-4-21(20)33-24/h1-10,15H,11-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPSXDDTBSTRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2662708.png)
![Tert-butyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2662709.png)
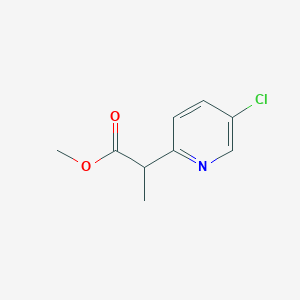
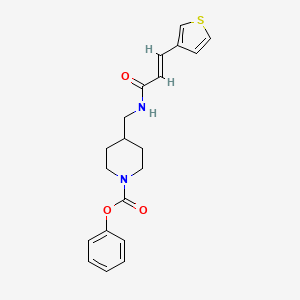
![2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2662712.png)
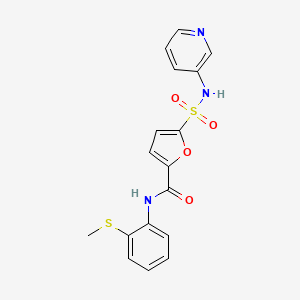
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2662715.png)
![1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2662718.png)
![2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B2662721.png)
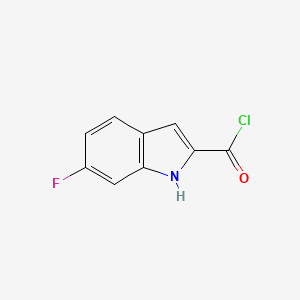

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2662725.png)
